sclerotinin B

Übersicht

Beschreibung

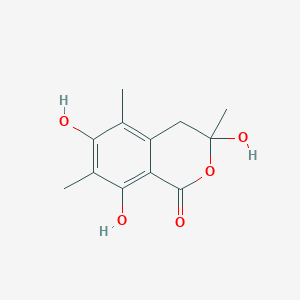

Sclerotinin B is a secondary metabolite produced by the phytopathogenic fungus Sclerotinia sclerotiorum. It is known for its role as a plant growth regulator and has been identified as 3,6,8-trihydroxy-3,5,7-trimethyl-3,4-dihydroisocoumarin . This compound, along with sclerotinin A, has been isolated from the culture filtrate of Sclerotinia sclerotiorum and has shown significant biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sclerotinin B involves the isolation from the culture filtrate of Sclerotinia sclerotiorum. The culture is typically grown on a Czapek-Dox medium, and the filtrate is extracted with ethyl acetate . The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Sclerotinin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a hydroxybenzoic acid derivative, which makes it reactive towards electrophilic and nucleophilic reagents .

Common Reagents and Conditions

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .

Wissenschaftliche Forschungsanwendungen

Sclerotinin B has several scientific research applications:

Wirkmechanismus

The mechanism of action of sclerotinin B involves its interaction with plant cellular pathways. It acts as a plant growth regulator by modulating the levels of growth hormones and affecting cellular processes such as cell division and elongation . The molecular targets and pathways involved include the inhibition of certain enzymes and the alteration of gene expression related to plant growth and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sclerotinin A: Another metabolite from Sclerotinia sclerotiorum with similar structure and biological activity.

Sclerin: A related compound with distinct biological properties.

Citrinolactones: Compounds from Penicillium citrinum with plant growth regulatory activity.

Uniqueness

Sclerotinin B is unique due to its specific structure, which includes three hydroxyl groups and three methyl groups on the isocoumarin ring. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research .

Biologische Aktivität

Sclerotinin B is a secondary metabolite produced by the phytopathogenic fungus Sclerotinia sclerotiorum. This compound, along with its analog sclerotinin A, has garnered attention due to its potential biological activities, particularly in plant growth regulation and pathogen interactions. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is chemically characterized as 3,6,8-trihydroxy-3,5,7-trimethyl-3,4-dihydroisocoumarin. Its structural properties suggest potential interactions with biological systems, particularly in regulating plant growth and defense mechanisms against pathogens .

Biological Activities

1. Plant Growth Regulation

Research indicates that this compound acts as a plant growth regulator. It has been shown to promote the growth of rice seedlings at concentrations as low as 5 ppm. This suggests that this compound may enhance seedling vigor and development through its hormonal-like effects on plant physiology .

2. Pathogen Interaction

Sclerotinia sclerotiorum is known for its pathogenicity in various crops, causing significant agricultural losses. This compound plays a role in the virulence of this fungus by modulating host responses during infection. The compound may facilitate the pathogen's ability to evade host defenses and promote infection through its metabolic activities .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Regulation : this compound influences enzyme activities involved in fungal metabolism and host interaction, potentially enhancing the pathogen's virulence .

- Cellular Signaling : The compound may act as a signaling molecule that triggers physiological responses in host plants, leading to altered growth patterns and susceptibility to infection .

- Nutrient Uptake : this compound may assist in nutrient acquisition for S. sclerotiorum, thus supporting its survival and proliferation within host tissues .

Study 1: Effects on Rice Seedlings

A study investigated the impact of this compound on rice seedlings. Results demonstrated significant increases in root length and biomass at a concentration of 5 ppm, indicating its potential as a bio-stimulant for crop improvement.

| Treatment | Root Length (cm) | Biomass (g) |

|---|---|---|

| Control | 10.0 | 0.5 |

| This compound (5 ppm) | 15.0 | 0.7 |

Study 2: Pathogenicity Assay

In another study focusing on S. sclerotiorum, researchers observed that strains producing higher levels of this compound exhibited increased virulence on susceptible crops like tomato and soybean.

| Strain ID | This compound Production (µg/mL) | Disease Severity (1-5 scale) |

|---|---|---|

| Strain A | 20 | 4 |

| Strain B | 10 | 2 |

Eigenschaften

IUPAC Name |

3,6,8-trihydroxy-3,5,7-trimethyl-4H-isochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-5-7-4-12(3,16)17-11(15)8(7)10(14)6(2)9(5)13/h13-14,16H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCJDGBOQAPHGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC(=O)C2=C(C(=C1O)C)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.